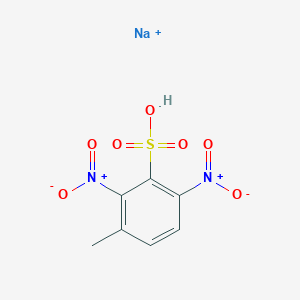
Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid is a chemical compound with the molecular formula C7H6N2O7SNa. It is known for its distinctive structure, which includes a benzene ring substituted with methyl, nitro, and sulfonic acid groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid typically involves the nitration of 3-methylbenzenesulfonic acid. The process includes the following steps:
Nitration: 3-methylbenzenesulfonic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 6 positions of the benzene ring.
Neutralization: The resulting 3-methyl-2,6-dinitrobenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Nitration: Using industrial nitration reactors to control temperature and reaction time.
Purification: The crude product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products
Reduction: The major product is 3-methyl-2,6-diaminobenzenesulfonic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: It is used in the manufacture of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, influencing the activity of enzymes. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrobenzenesulfonic acid: Similar structure but with nitro groups at the 2 and 4 positions.
3-methyl-4,6-dinitrobenzenesulfonic acid: Similar structure but with nitro groups at the 4 and 6 positions.
Uniqueness
Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid is unique due to the specific positioning of its nitro groups, which affects its reactivity and interaction with other molecules. This positioning makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H6N2NaO7S+ |
|---|---|
Poids moléculaire |
285.19 g/mol |
Nom IUPAC |
sodium;3-methyl-2,6-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H6N2O7S.Na/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13;/h2-3H,1H3,(H,14,15,16);/q;+1 |
Clé InChI |
ISRXGTNZAWRDJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid](/img/structure/B15061348.png)


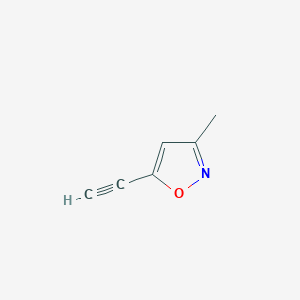
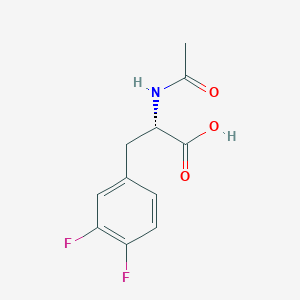
![[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B15061379.png)
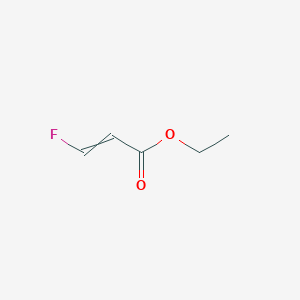
![2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)

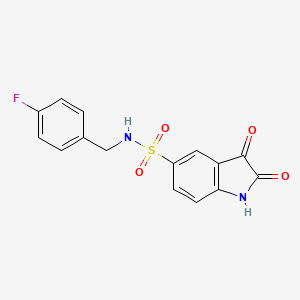
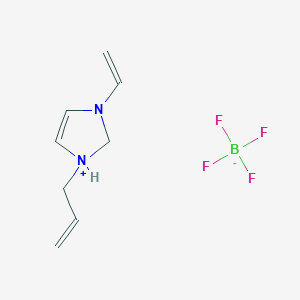

![(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
